molecular formula C17H23N3O4 B2989373 [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate CAS No. 2224237-02-7

[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate

Cat. No.: B2989373
CAS No.: 2224237-02-7
M. Wt: 333.388
InChI Key: BOLBMYYMDXOBRZ-UHFFFAOYSA-N
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Description

[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate is an intriguing compound in the field of organic chemistry. Known for its unique chemical structure, it features a benzoyl group connected to a pyrrolidine ring, with dimethylamino and formyl substituents, further bonded to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the benzoyl derivative, involving the acylation of a suitable benzene ring with a formyl group

Industrial Production Methods: In an industrial setting, the production of [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate often involves scalable procedures such as batch or continuous flow synthesis. Optimized reaction conditions like temperature, solvent choice, and catalysts ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions such as:

  • Oxidation: Transforming the formyl group into a carboxylic acid under strong oxidative conditions.

  • Reduction: Conversion of the formyl group into an alcohol via reduction.

  • Substitution: The dimethylamino group can be substituted under certain conditions, leading to different derivatives.

Common Reagents and Conditions

  • Oxidation: Strong oxidizers like potassium permanganate or Jones reagent.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

Depending on the reactions, major products can include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate finds applications across multiple scientific disciplines:

  • Chemistry: Used in the study of reaction mechanisms and as a precursor for synthesizing other complex molecules.

  • Biology: Investigated for its potential interaction with biological systems and its role in biochemical assays.

  • Medicine: Explored for pharmacological properties, especially as potential therapeutic agents.

  • Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its mechanism often involves binding to these targets, altering their activity or function. Pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds like [1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate and [1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate, [1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate stands out due to the specific position of its formyl and dimethylamino groups.

Similar Compounds

  • [1-[4-(Dimethylamino)phenyl]pyrrolidin-3-yl] N,N-dimethylcarbamate

  • [1-[4-(Methylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate

These similarities and differences underscore the compound's unique chemical properties and applications.

Hope this satisfies your curiosity! Anything specific you want to dive deeper into?

Properties

IUPAC Name

[1-[4-(dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-18(2)15-6-5-12(9-13(15)11-21)16(22)20-8-7-14(10-20)24-17(23)19(3)4/h5-6,9,11,14H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLBMYYMDXOBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N2CCC(C2)OC(=O)N(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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